molecular formula C13H12FNO3S B14619047 2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-06-4

2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14619047
CAS No.: 60264-06-4
M. Wt: 281.30 g/mol
InChI Key: VVQJIEDTCCPJLK-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a 4-fluorophenyl group and an ethanesulfonyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-fluorophenyl ethanesulfonyl chloride with pyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride
  • (4-Ethanesulfonyl-2-fluoro-phenyl)-acetic acid

Uniqueness

2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine stands out due to its unique combination of a pyridine ring with a 4-fluorophenyl and ethanesulfonyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

60264-06-4

Molecular Formula

C13H12FNO3S

Molecular Weight

281.30 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)ethylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H12FNO3S/c1-10(11-5-7-12(14)8-6-11)19(17,18)13-4-2-3-9-15(13)16/h2-10H,1H3

InChI Key

VVQJIEDTCCPJLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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